5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole is an organic compound that features both a furan and an imidazole ring in its structure. The presence of these heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole typically involves the reaction of 5-ethylfuran-2-carbaldehyde with imidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A simpler furan derivative with similar structural features.
1H-Imidazole: The parent imidazole compound, which shares the imidazole ring structure.
5-Methyl-2-furancarboxaldehyde: A related furan derivative used in similar synthetic applications.
Uniqueness
5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole is unique due to the combination of the furan and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-[(5-ethylfuran-2-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-3-4-10(13-9)5-8-6-11-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,11,12) |
InChI Key |
QWOGZOIOXRDMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.